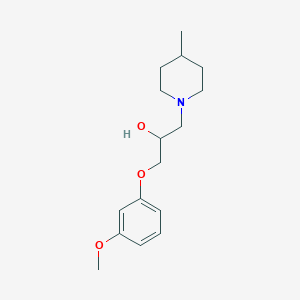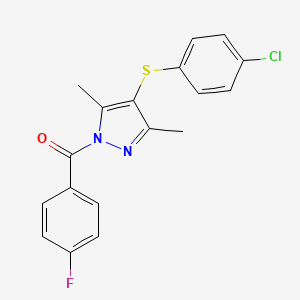![molecular formula C23H24O3 B11664020 3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a synthetic organic compound with a complex structure. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the dimethylphenyl group: This step involves the use of Grignard reagents or organolithium compounds to introduce the dimethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.
Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE: This compound is structurally similar but lacks the fully aromatic chromenone core.
5,7-DIHYDROXY-3-(4-METHOXYPHENYL)-2-METHYLCHROMEN-4-ONE: Another related compound with hydroxyl groups and a methoxyphenyl substituent.
Uniqueness
3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H24O3/c1-14-8-9-15(2)17(12-14)13-25-21-11-10-19-18-6-4-5-7-20(18)23(24)26-22(19)16(21)3/h8-12H,4-7,13H2,1-3H3 |
InChI Key |
VLBNCJNNKBMFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
